amine hydrochloride](/img/structure/B13469309.png)
[(3,4-Dibromophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine hydrochloride typically involves the bromination of a phenyl ring followed by the introduction of a methylamine group. One common method includes the reaction of 3,4-dibromobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of (3,4-Dibromophenyl)methylamine hydrochloride may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylamines, quinones, and debrominated phenylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
(3,4-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(2,5-Dibromophenyl)methylamine hydrochloride: This compound has bromine atoms at different positions on the phenyl ring, leading to variations in its chemical reactivity and biological activity.
(3,4-Dichlorophenyl)methylamine hydrochloride: The presence of chlorine atoms instead of bromine atoms can result in different chemical and biological properties.
(3,4-Dimethylphenyl)methylamine hydrochloride: The substitution of bromine atoms with methyl groups can significantly alter the compound’s reactivity and applications.
The uniqueness of (3,4-Dibromophenyl)methylamine hydrochloride lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10Br2ClN |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
1-(3,4-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H |
InChI Key |
BTOGRKKZPVJFLX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


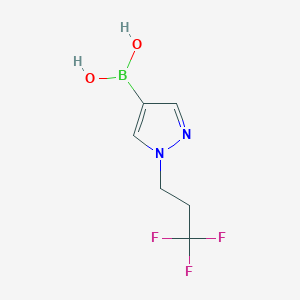
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
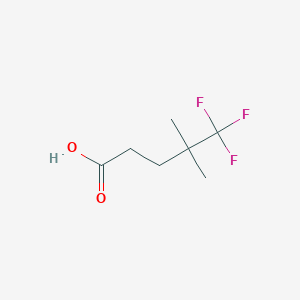
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
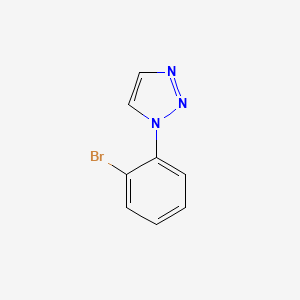
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

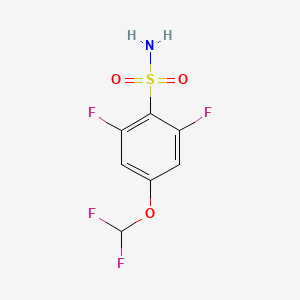
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
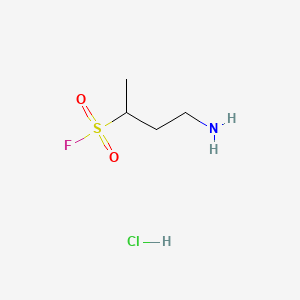
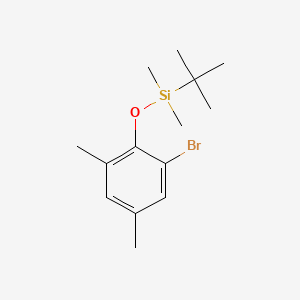
![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
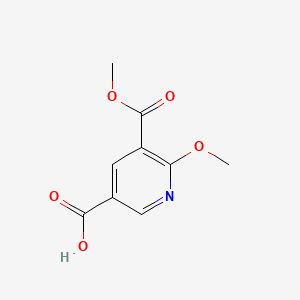
![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
